molecular formula C13H13N5O2 B11851856 2-Amino-7-(2-hydroxy-2-phenylethyl)-1H-purin-6(7H)-one CAS No. 77816-18-3

2-Amino-7-(2-hydroxy-2-phenylethyl)-1H-purin-6(7H)-one

Cat. No.: B11851856
CAS No.: 77816-18-3
M. Wt: 271.27 g/mol
InChI Key: XYLRBCXLUCNYQO-UHFFFAOYSA-N
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Description

2-Amino-7-(2-hydroxy-2-phenylethyl)-1H-purin-6(7H)-one is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an amino group, a hydroxy-phenylethyl side chain, and a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(2-hydroxy-2-phenylethyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the amino group is introduced through nucleophilic substitution using ammonia or an amine.

    Introduction of the Hydroxy-Phenylethyl Side Chain: The hydroxy-phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the purine core is reacted with a phenylethyl halide in the presence of a Lewis acid catalyst.

    Hydroxylation: The final step involves the hydroxylation of the phenylethyl group, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(2-hydroxy-2-phenylethyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

Major Products Formed

    Oxidation Products: Formation of carbonyl derivatives.

    Reduction Products: Formation of hydroxyl derivatives.

    Substitution Products: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-7-(2-hydroxy-2-phenylethyl)-1H-purin-6(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Amino-7-(2-hydroxy-2-phenylethyl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.

    Pathways Involved: It may influence pathways related to nucleotide synthesis and degradation, impacting cellular energy balance and signaling.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features but different biological roles.

    Caffeine: A methylxanthine derivative with stimulant properties, structurally related to purines.

    Theobromine: Another methylxanthine with similar stimulant effects and structural similarities.

Uniqueness

2-Amino-7-(2-hydroxy-2-phenylethyl)-1H-purin-6(7H)-one is unique due to its specific hydroxy-phenylethyl side chain, which imparts distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

77816-18-3

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

2-amino-7-(2-hydroxy-2-phenylethyl)-1H-purin-6-one

InChI

InChI=1S/C13H13N5O2/c14-13-16-11-10(12(20)17-13)18(7-15-11)6-9(19)8-4-2-1-3-5-8/h1-5,7,9,19H,6H2,(H3,14,16,17,20)

InChI Key

XYLRBCXLUCNYQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC3=C2C(=O)NC(=N3)N)O

Origin of Product

United States

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